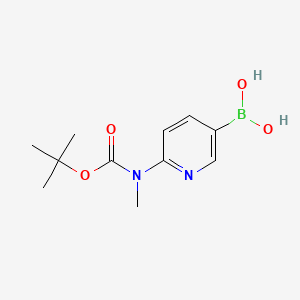

(6-((tert-Butoxycarbonyl)(methyl)amino)pyridin-3-yl)boronic acid

Description

(6-((tert-Butoxycarbonyl)(methyl)amino)pyridin-3-yl)boronic acid (CAS: 1218790-80-7) is a boronic acid derivative featuring a pyridine ring substituted at the 3-position with a boronic acid group and at the 6-position with a tert-butoxycarbonyl (BOC)-protected methylamino group. Its molecular formula is C₁₁H₁₇BN₂O₄ (corrected from and ), with a molecular weight of 252.08 g/mol. The compound is primarily used in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and agrochemicals. It is stored under inert atmosphere at 2–8°C to prevent decomposition .

Properties

IUPAC Name |

[6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BN2O4/c1-11(2,3)18-10(15)14(4)9-6-5-8(7-13-9)12(16)17/h5-7,16-17H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUYFBQXOHVMJOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)N(C)C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675364 | |

| Record name | {6-[(tert-Butoxycarbonyl)(methyl)amino]pyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-80-7 | |

| Record name | C-(1,1-Dimethylethyl) N-(5-borono-2-pyridinyl)-N-methylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {6-[(tert-Butoxycarbonyl)(methyl)amino]pyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Boronic acids and their derivatives are commonly used in the suzuki-miyaura cross-coupling reactions, which suggests that this compound may interact with palladium catalysts and various organic substrates in these reactions.

Mode of Action

Boronic acids and their derivatives, including this compound, are known to participate in suzuki-miyaura cross-coupling reactions. In these reactions, the boronic acid acts as a nucleophile, forming a bond with an electrophile in the presence of a palladium catalyst and a base.

Biochemical Pathways

Given its potential use in suzuki-miyaura cross-coupling reactions, it can be inferred that this compound may play a role in the synthesis of various organic compounds, potentially affecting multiple biochemical pathways depending on the specific context of its use.

Pharmacokinetics

As a research chemical, it’s primarily used in the synthesis of other organic compounds

Result of Action

The molecular and cellular effects of 6-(BOC-Methylamino)pyridine-3-boronic acid’s action are likely to be highly context-dependent, given its role in the synthesis of various organic compounds. The specific effects would depend on the nature of the compounds being synthesized and their subsequent interactions within the cellular environment.

Action Environment

The action, efficacy, and stability of 6-(BOC-Methylamino)pyridine-3-boronic acid are likely to be influenced by various environmental factors. For instance, it’s recommended to store this compound in a cool place, in a tightly closed container, and away from strong oxidizing agents. These precautions suggest that temperature, exposure to air, and the presence of oxidizing agents could potentially affect the compound’s stability and efficacy.

Biological Activity

(6-((tert-Butoxycarbonyl)(methyl)amino)pyridin-3-yl)boronic acid, with the CAS number 1218790-80-7, is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in medicinal chemistry and biochemistry. This compound's structure includes a pyridine ring, a tert-butoxycarbonyl (Boc) protecting group, and a methylamino moiety, which contribute to its unique properties.

The molecular formula of this compound is CHBNO, with a molecular weight of 238.05 g/mol. It has a high gastrointestinal absorption potential and is characterized by several functional groups that enhance its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHBNO |

| Molecular Weight | 238.05 g/mol |

| Boiling Point | Not available |

| GI Absorption | High |

| H-bond Donors | 3 |

| H-bond Acceptors | 5 |

The biological activity of this compound primarily stems from its ability to interact with various biological targets through boron coordination chemistry. This compound can inhibit certain enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation and glucose metabolism.

Biological Studies and Findings

- Anticancer Activity : Research indicates that boronic acids can act as proteasome inhibitors, leading to apoptosis in cancer cells. A study demonstrated that derivatives of pyridine boronic acids showed significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the inhibition of the proteasome pathway, which is crucial for regulating protein degradation and cellular homeostasis.

- Enzyme Inhibition : The compound has shown promise in inhibiting enzymes such as serine proteases and certain kinases. These enzymes play critical roles in signaling pathways that regulate cell growth and division.

- Diabetes Research : There is emerging evidence that boronic acids can modulate insulin signaling pathways. In vitro studies have suggested that this compound may enhance insulin sensitivity by acting on specific receptors involved in glucose uptake.

Case Study 1: Anticancer Efficacy

In a study published in Cancer Research, researchers evaluated the anticancer effects of various boronic acid derivatives, including this compound. Results indicated a dose-dependent reduction in cell viability in MCF7 breast cancer cells, with an IC50 value of approximately 15 µM.

Case Study 2: Enzyme Interaction

A biochemical assay investigated the interaction of this compound with serine proteases. The results showed significant inhibition at low micromolar concentrations, suggesting its potential as a therapeutic agent in diseases where these enzymes are dysregulated.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with five structurally related boronic acids:

Reactivity and Stability

- Target Compound: The BOC-methylamino group enhances stability by protecting the amine from oxidation and unwanted side reactions. This makes it suitable for multi-step syntheses, such as in the preparation of kinase inhibitors (e.g., ). Its boronic acid group enables efficient Suzuki couplings with aryl halides .

- (6-amino-5-methylpyridin-3-yl)boronic acid: The unprotected amino group increases reactivity but reduces stability, requiring inert handling conditions. Used in β-lactamase inhibitor synthesis due to its electron-donating effects .

- BOC-piperazinyl Analog : The bulky piperazinyl-BOC group may reduce solubility in polar solvents but improves selectivity in coupling reactions .

- Trifluoromethyl Derivative : The electron-withdrawing trifluoromethyl group alters electronic properties, enhancing reactivity in electron-deficient systems .

Commercial Availability

Key Research Findings

Stability vs. Reactivity Trade-off: BOC-protected derivatives (target and piperazinyl analog) exhibit superior shelf life compared to amino-substituted analogs but require deprotection steps for further functionalization .

Electronic Effects: Electron-withdrawing groups (e.g., trifluoromethyl) accelerate Suzuki couplings with electron-rich aryl halides, while electron-donating groups (e.g., BOC-methylamino) favor reactions with electron-deficient partners .

Biological Activity: Amino-substituted boronic acids show higher affinity for serine proteases, whereas BOC-protected variants are preferred for cell permeability in prodrug designs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.